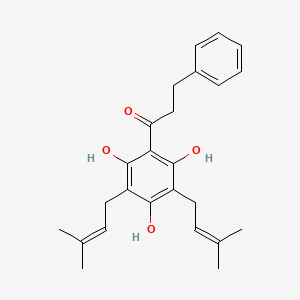

2',4',6'-Trihydroxy-3',5'-diprenyldihydrochalcone

Description

Propriétés

Formule moléculaire |

C25H30O4 |

|---|---|

Poids moléculaire |

394.5 g/mol |

Nom IUPAC |

3-phenyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one |

InChI |

InChI=1S/C25H30O4/c1-16(2)10-13-19-23(27)20(14-11-17(3)4)25(29)22(24(19)28)21(26)15-12-18-8-6-5-7-9-18/h5-11,27-29H,12-15H2,1-4H3 |

Clé InChI |

LHAWAPWIXXDHPB-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)O)CC=C(C)C)O)C |

Origine du produit |

United States |

Méthodes De Préparation

Natural Extraction from Plant Sources

The primary natural source of this compound is Curcuma amada (mango ginger). The extraction process typically involves:

- Plant Material Collection: Fresh rhizomes or other plant parts are harvested.

- Drying and Powdering: The material is dried and ground into a fine powder.

- Solvent Extraction: The powdered plant material is subjected to solvent extraction, commonly using methanol, ethanol, or ethyl acetate.

- Concentration: The solvent extract is concentrated under reduced pressure.

- Purification: The crude extract undergoes chromatographic purification, often using silica gel column chromatography or preparative HPLC to isolate the target compound.

| Step | Description |

|---|---|

| Plant material | Dried Curcuma amada rhizomes |

| Solvent | 70% ethanol or methanol |

| Extraction method | Maceration or Soxhlet extraction for 24-48 h |

| Concentration | Rotary evaporation under reduced pressure |

| Purification | Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) |

| Yield | Variable, typically low mg per gram of dry material |

This method yields a bioactive compound suitable for biological assays and further chemical modification.

Chemical Synthesis

Due to the complex structure featuring multiple hydroxyl groups and prenyl side chains, total chemical synthesis of this compound is challenging but feasible via multi-step organic synthesis:

- Starting Materials: Substituted phenols and appropriate prenyl bromides or prenylated phenyl derivatives.

- Key Steps:

- Prenylation of hydroxy-substituted aromatic rings via Friedel-Crafts alkylation or nucleophilic substitution.

- Formation of the chalcone backbone through Claisen-Schmidt condensation between appropriately substituted benzaldehyde and acetophenone derivatives.

- Selective reduction of the chalcone double bond to yield dihydrochalcone.

- Hydroxylation steps to introduce or protect phenolic hydroxyl groups.

Representative Synthetic Route:

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Prenylation | Prenyl bromide, base (e.g., K2CO3), solvent (acetone) | Introduction of prenyl groups to phenol |

| 2 | Claisen-Schmidt condensation | Substituted benzaldehyde + acetophenone, base (NaOH), ethanol | Formation of chalcone intermediate |

| 3 | Reduction | Catalytic hydrogenation (Pd/C) or NaBH4 | Conversion to dihydrochalcone |

| 4 | Hydroxylation/Deprotection | Hydroxylation reagents or deprotection steps | Final compound with tri-hydroxy groups |

This synthetic approach allows structural analog development and large-scale production, although it requires careful control of reaction conditions to preserve sensitive functional groups.

Semi-Synthetic Modifications

Semi-synthetic methods start with natural extracts enriched in dihydrochalcone derivatives. Chemical modifications such as selective prenylation or hydroxylation are performed to obtain this compound or its derivatives. This approach benefits from the natural scaffold while allowing structural diversification.

Analytical Data and Characterization

The isolated or synthesized compound is characterized by:

| Technique | Purpose | Typical Data/Results |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation (1H and 13C NMR) | Signals consistent with tri-hydroxy and prenyl groups |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~326.4 |

| Infrared Spectroscopy (IR) | Functional group identification | OH stretch (~3400 cm⁻¹), carbonyl (~1650 cm⁻¹) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak with retention time matching standards |

| UV-Vis Spectroscopy | Conjugation and chromophore analysis | Absorption maxima around 280-320 nm |

These data confirm the identity and purity of the compound for biological and chemical studies.

Summary Table of Preparation Methods

| Preparation Method | Source/Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Natural Extraction | Curcuma amada plant material | Solvent extraction, chromatography | Natural product, bioactive | Low yield, time-consuming |

| Total Chemical Synthesis | Substituted phenols, prenyl bromides | Prenylation, condensation, reduction | Scalable, structural control | Multi-step, requires expertise |

| Semi-Synthetic Modification | Natural dihydrochalcones | Chemical modification of natural scaffold | Combines natural and synthetic benefits | Dependent on natural precursor availability |

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Mécanisme D'action

The anticancer activity of 2’,4’,6’-trihydroxy-3’,5’-diprenyldihydrochalcone is primarily attributed to its ability to inhibit mitochondrial complex I, leading to a reduction in mitochondrial metabolism. This inhibition disrupts the energy production in cancer cells, thereby reducing their viability. Additionally, the compound, in combination with avocatin B, inhibits fatty acid oxidation by 60%, further enhancing its anticancer effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Similar Compounds

Substitution Patterns and Physicochemical Properties

The bioactivity of dihydrochalcones is highly dependent on hydroxylation patterns, prenylation, and methoxylation. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Dihydrochalcones

*Hypothetical properties inferred from analogs.

Key Observations :

- Hydroxylation : The 2',4',6'-trihydroxy configuration is common in antioxidants, as seen in compound 3 (FRAP value: moderate activity) . Additional hydroxyl groups, as in 2',3,4,4',6'-pentahydroxychalcone, may further boost radical scavenging .

- Compound 3 (3'-prenyl) showed moderate antioxidant activity, while methyl substitution (compound 252) conferred cytotoxicity .

- Methoxylation : Methoxy groups (e.g., 3',6'-dimethoxy) reduce polarity, enhancing solubility in chloroform or DMSO , but may decrease antioxidant efficacy compared to hydroxylated analogs.

Antioxidant Activity

- 2',3,4,4',6'-Pentahydroxychalcone : With five hydroxyl groups, this compound likely outperforms trihydroxy derivatives in radical scavenging, though direct data are unavailable .

Antimicrobial and Cytotoxic Effects

- Compound 252 (3'-methyl) : Exhibited cytotoxicity and antimicrobial activity, highlighting the role of alkyl substituents in bioactivity .

- Dihydrochalcone derivatives with trimethylpyranol groups: Reported antifungal/antibacterial properties, suggesting prenyl or complex substituents may broaden therapeutic applications .

Activité Biologique

2',4',6'-Trihydroxy-3',5'-diprenyldihydrochalcone is a prenylated dihydrochalcone derivative that has garnered attention for its potential biological activities, including antioxidant, antibacterial, and cytotoxic properties. This compound is derived from various natural sources and has been investigated for its pharmacological applications.

The chemical formula for this compound is . Its structure includes multiple hydroxyl groups and prenyl side chains, which are believed to contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The antioxidant activity is typically assessed using various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of the compound to scavenge free radicals, which can lead to oxidative stress-related diseases.

| Assay Type | Mechanism | Result |

|---|---|---|

| DPPH | Free radical scavenging | High activity observed |

| ABTS | Free radical scavenging | Significant inhibition |

Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably, assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) and colony-forming assays are commonly utilized to evaluate cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of several dihydrochalcone derivatives, including this compound. The results indicated a strong correlation between hydroxyl substitution patterns and antioxidant efficacy, suggesting that this compound could be a viable candidate for further development in oxidative stress-related therapies .

- Cytotoxicity in Cancer Cells : In a study focusing on breast cancer cells (MCF-7), the compound was shown to induce apoptosis via the mitochondrial pathway. The research highlighted that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering cell death .

- Antibacterial Efficacy : Another investigation assessed the antibacterial effects of this compound against common pathogens. Results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Q & A

Q. Basic Methodology

- Rotamer Analysis : Use - and -NMR at variable temperatures (e.g., 25–50°C) to detect exchange broadening from hydrogen-bonded rotamers. For example, the formyl group in related dihydrochalcones shows dynamic equilibrium between two rotamers, resolved via NOESY/ROESY .

- Prenyl Group Confirmation : - COSY and HMBC identify coupling between prenyl methyl groups and aromatic protons.

Advanced Challenge

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model rotamer stability and predict NMR shifts, aiding assignments in crowded spectra .

What experimental designs are recommended for evaluating antimicrobial activity of this compound?

Q. Basic Protocol

- Microbial Strains : Use standardized panels (e.g., ATCC strains) with Bacillus subtilis or Candida albicans for antifungal/antibacterial assays.

- Controls : Include positive controls (e.g., amphotericin B) and solvent-only negative controls. Minimum Inhibitory Concentration (MIC) values should be determined via broth microdilution (CLSI guidelines) .

Advanced Consideration

Biofilm inhibition assays (e.g., crystal violet staining) and synergy studies (checkerboard assays with commercial antibiotics) are essential for translational relevance .

How can contradictions in reported bioactivity data be addressed?

Q. Advanced Research Focus

- Source Variability : Standardize plant material (e.g., voucher specimens) and extraction protocols (e.g., Soxhlet vs. ultrasound-assisted extraction).

- Metabolomic Profiling : LC-MS/MS can identify co-occurring compounds (e.g., flavonoids) that may synergize or antagonize activity .

- Receptor Binding Assays : Surface plasmon resonance (SPR) or molecular docking (AutoDock Vina) can isolate target-specific effects .

What challenges arise in synthesizing this compound?

Q. Advanced Synthesis Issues

- Regioselective Prenylation : Friedel-Crafts alkylation often yields mixed products. Directed ortho-metalation (DoM) with n-BuLi and prenyl bromide improves regioselectivity .

- Hydroxy Group Protection : Use tert-butyldimethylsilyl (TBS) groups to prevent oxidation during synthesis, followed by TBAF deprotection .

How can analytical methods be optimized for quantification in complex matrices?

Q. Advanced Methodology

- HPLC-DAD/MS : Use C18 columns (e.g., Zorbax Eclipse) with gradient elution (0.1% formic acid in water/acetonitrile). Validate via LOD/LOQ (ICH Q2(R1)) and spike-recovery tests .

- Reference Standards : Cross-validate with primary standards (e.g., PhytoLab’s dihydrochalcone reference, ≥90% purity) .

What strategies are used to study structure-activity relationships (SAR) for prenylated dihydrochalcones?

Q. Advanced Approach

- Analog Synthesis : Modify prenyl chain length (e.g., geranyl vs. farnesyl) or hydroxylation patterns via site-directed mutagenesis in heterologous hosts (e.g., E. coli with CHS genes) .

- QSAR Modeling : Use Gaussian or Schrödinger Suite to correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.